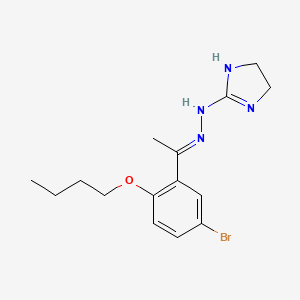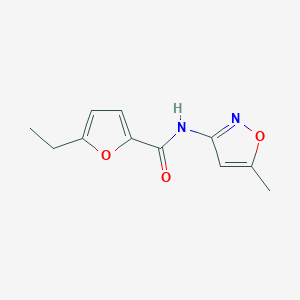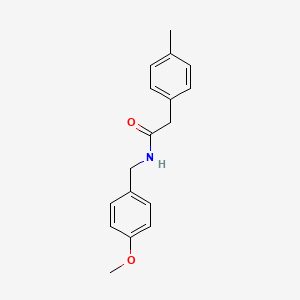![molecular formula C19H21NO3S B5697315 ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)
ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate, also known as DMAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAT belongs to the class of compounds known as kinase inhibitors and has been shown to possess anti-cancer properties.
Mecanismo De Acción
Ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate functions as a kinase inhibitor by binding to the ATP-binding site of the target kinase, thereby preventing its activity. This compound has been shown to inhibit the activity of several kinases, including FLT3, JAK2, and BCR-ABL. This inhibition leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-cancer properties, inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. This compound has been shown to cross the blood-brain barrier, indicating its potential use in the treatment of central nervous system disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound, which allows for precise control of its chemical properties. This compound has been extensively studied for its potential therapeutic applications and has been shown to possess anti-cancer properties. However, this compound also has limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.
Direcciones Futuras
For ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate research include further investigation of its potential therapeutic applications, including its use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. This compound could also be investigated for its potential use in combination therapy with other anti-cancer drugs. Further research is needed to fully understand the long-term effects and potential side effects of this compound. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and use in research and potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its potential anti-cancer properties and has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Further research is needed to fully understand the long-term effects and potential side effects of this compound, as well as its potential use in combination therapy with other anti-cancer drugs.
Métodos De Síntesis
Ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate can be synthesized using a multi-step process. The first step involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride. This is followed by the reaction of the resulting compound with thiophene-3-carboxylic acid to form 4-methylphenylacryloylthiophene-3-carboxylic acid. Finally, the reaction of the latter compound with ethylamine and triethylamine results in the formation of this compound.
Aplicaciones Científicas De Investigación
Ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of several kinases, including FLT3, JAK2, and BCR-ABL, which are known to play a role in the development and progression of cancer. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells and to inhibit tumor growth in preclinical studies. This compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
ethyl 4,5-dimethyl-2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-5-23-19(22)17-13(3)14(4)24-18(17)20-16(21)11-10-15-8-6-12(2)7-9-15/h6-11H,5H2,1-4H3,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIDOOVGAOSVPN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)

![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)

![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)

![3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)


![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
